Norethynodiol 17-monoacetate
CAS No.: 2061-46-3
Cat. No.: VC0195181
Molecular Formula: C22H30O3
Molecular Weight: 342.48
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2061-46-3 |
|---|---|
| Molecular Formula | C22H30O3 |
| Molecular Weight | 342.48 |
| IUPAC Name | [(3S,8R,9S,10R,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
| Standard InChI | InChI=1S/C22H30O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,16-20,24H,5-12H2,2-3H3/t16-,17-,18+,19+,20-,21-,22-/m0/s1 |
| SMILES | CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(CCC34)O)C)C#C |
| Appearance | White solid |
Introduction
Chemical Identity and Properties
Norethynodiol 17-monoacetate (CAS No. 2061-46-3) is a biochemical compound with progestational properties. It belongs to the class of synthetic progestins and features a modified steroid structure. The compound has a well-defined chemical identity with specific molecular characteristics that determine its biological activity and pharmaceutical applications.
Basic Identification Parameters
The compound is characterized by the following key parameters:
| Parameter | Value |
|---|---|
| CAS Registry Number | 2061-46-3 |
| Molecular Formula | C22H30O3 |
| Molecular Weight | 342.48 g/mol |
| IUPAC Name | [(3S,8R,9S,10R,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
| Synonyms | Ethynodiol-17-Acetate, SC 12222 |
The compound features a complex steroid backbone with an ethynyl group at position 17 and an acetate group, giving it its distinctive properties and biological activity .
Physical and Chemical Properties
Norethynodiol 17-monoacetate exhibits several important physicochemical properties that influence its pharmacological behavior:
| Property | Value |
|---|---|
| Physical State | Solid |
| XLogP3-AA | 3.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 46.5 Ų |
| Complexity | 655 |
| Defined Atom Stereocenter Count | 7 |
These properties, particularly its moderate lipophilicity (XLogP3 value of 3.3), contribute to its pharmacokinetic profile and biological distribution . The compound's stereochemistry is critical for its biological activity, with 7 defined stereocenters that must be maintained for optimal potency.
Structural Characterization
The structural features of Norethynodiol 17-monoacetate are fundamental to understanding its biological activity and chemical behavior. The compound possesses a steroid nucleus with specific modifications that differentiate it from related compounds.
Molecular Structure
Norethynodiol 17-monoacetate features a 19-norpregn-4-en-20-yne-3,17-diol structure with an acetate group at the 17-position. The presence of the 17-acetate group is critical for its specific biological activities and distinguishes it from other related steroids . The compound's structure includes:
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A steroid backbone with four fused rings
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An ethynyl group at position 17
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A hydroxyl group at position 3
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An acetate ester at position 17
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Seven stereocenters with defined configurations
The canonical SMILES notation for the compound is: CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(CCC34)O)C)C#C .
Spectral Characteristics
Spectroscopic methods are essential for the identification and purity assessment of Norethynodiol 17-monoacetate. The compound exhibits characteristic spectral patterns:
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NMR spectroscopy reveals distinctive signals for the acetate methyl group and the ethynyl proton
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The compound shows characteristic UV absorption patterns useful for quantitative analysis
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Mass spectrometry reveals a molecular ion peak at m/z 342.5, corresponding to its molecular weight
These spectral characteristics serve as fingerprints for identification and quality control in pharmaceutical manufacturing and research applications.
Synthesis and Production
The synthesis of Norethynodiol 17-monoacetate involves selective chemical modifications of precursor steroids. Understanding these synthetic pathways is essential for both research and industrial applications.
Synthetic Routes
The synthesis of Norethynodiol 17-monoacetate typically involves the acetylation of norethynodiol. This process requires selective modification at the 17-position while preserving the 3-hydroxyl group. The reaction conditions are carefully controlled to ensure regioselectivity and stereoselectivity.
Key synthetic approaches include:
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Selective acetylation of norethynodiol using acetic anhydride in the presence of a suitable base
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Protection-deprotection strategies to ensure selective modification at the 17-position
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Purification techniques including recrystallization and chromatography to obtain high-purity material
Industrial Production
Industrial production of Norethynodiol 17-monoacetate involves scaled-up versions of laboratory syntheses with additional considerations for efficiency, cost-effectiveness, and quality control. The commercial production typically includes rigorous purification steps to ensure pharmaceutical-grade purity (>95%).
Quality control measures in industrial production include:
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HPLC analysis for purity determination
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Spectroscopic methods for structural confirmation
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Specific rotation measurements for stereochemical purity
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Residual solvent analysis to ensure safety
Biological Activity and Mechanism of Action
Norethynodiol 17-monoacetate exhibits significant biological activity, particularly in the context of reproductive physiology. Its mechanism of action is central to its applications in contraception and other therapeutic areas.
Progestational Activity
The primary biological activity of Norethynodiol 17-monoacetate is its progestational effect. As a synthetic progestin, it mimics the action of naturally occurring progesterone but with modifications that alter its pharmacokinetic profile and potency .
The compound exerts its effects by binding to progesterone receptors in target tissues, leading to:
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Suppression of ovulation through inhibition of the hypothalamic-pituitary axis
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Alterations in endometrial tissue, making it less receptive to implantation
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Changes in cervical mucus, creating a barrier to sperm penetration
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Modifications in tubal transport of ova and sperm
These combined effects make it effective as a contraceptive agent when used appropriately in pharmaceutical formulations.
Pharmacokinetics
The pharmacokinetic profile of Norethynodiol 17-monoacetate influences its clinical application and dosing requirements. Key pharmacokinetic parameters include:
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Absorption: The acetate modification enhances lipophilicity, improving oral bioavailability
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Distribution: The compound binds to plasma proteins, primarily albumin
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Metabolism: It undergoes hepatic metabolism, including hydrolysis of the acetate group
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Excretion: Metabolites are primarily eliminated through renal excretion
The acetate group at position 17 serves as a prodrug feature, being hydrolyzed in vivo to release the active moiety, which then binds to progesterone receptors in target tissues.
Research Applications
Norethynodiol 17-monoacetate has significant value in scientific research, serving as both an object of study and a tool for investigating biological processes.
Reproductive Biology Research
The compound is widely used in reproductive biology research to study:
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Hormonal regulation of the reproductive cycle
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Contraceptive mechanisms
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Endocrine signaling pathways
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Receptor-ligand interactions
Researchers often use the compound to investigate the effects of progestins on various physiological processes, providing insights into both normal reproductive physiology and pathological conditions.
Metabolic Studies
The deuterated analog of Norethynodiol 17-monoacetate (Norethynodiol 17-Monoacetate-d9) is particularly valuable for metabolic studies. This isotope-labeled version allows researchers to:
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Track metabolic pathways using mass spectrometry
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Distinguish between endogenous and exogenous compounds
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Study drug metabolism and pharmacokinetics
This application demonstrates the significance of the compound beyond its direct pharmacological effects, serving as an important research tool in pharmaceutical science.
Pharmaceutical Applications
The primary pharmaceutical application of Norethynodiol 17-monoacetate is in hormonal contraceptives, where its progestational properties are leveraged for therapeutic effect.
Contraceptive Formulations
Norethynodiol 17-monoacetate has been incorporated into various contraceptive formulations, including:
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Oral contraceptive pills, often in combination with estrogens
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Long-acting contraceptive implants
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Hormonal replacement therapies
Its inclusion in these formulations is based on its reliable progestational activity and favorable pharmacokinetic profile, which allows for effective dosing regimens.
Other Therapeutic Uses
Beyond contraception, the compound and related derivatives have been investigated for other therapeutic applications:
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Management of endometriosis
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Treatment of menstrual disorders
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Hormone replacement therapy
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Management of certain hormone-responsive conditions
These applications leverage the compound's ability to modulate reproductive hormone pathways and associated physiological processes.
Related Compounds and Analogs
Norethynodiol 17-monoacetate belongs to a family of related compounds with similar structures and, in some cases, similar biological activities.
Parent Compounds and Derivatives
Key related compounds include:
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Norethynodiol: The parent compound lacking the acetate group
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Norethindrone: A structurally related progestin widely used in contraceptives
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Ethynodiol diacetate: A derivative with acetate groups at both the 3 and 17 positions
These compounds share core structural features but differ in specific modifications that influence their pharmacokinetic profiles and biological activities.
Isotope-Labeled Analogs
Isotope-labeled analogs of Norethynodiol 17-monoacetate have important applications in research:
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Norethynodiol 17-Monoacetate-d9: A deuterated analog used in metabolic studies and as an internal standard in analytical methods
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Other isotope-labeled versions may incorporate C-13 or other stable isotopes for specialized research applications
These analogs maintain the same chemical behavior as the parent compound but can be distinguished by their mass difference, making them valuable tools in analytical chemistry and metabolism studies.
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